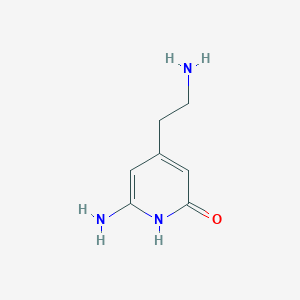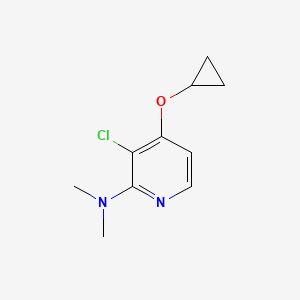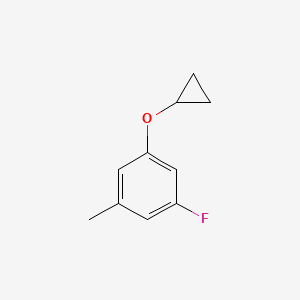
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 6th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile typically involves the chloromethylation of 4-nitropyridine-2-carbonitrile. One common method includes the reaction of 4-nitropyridine-2-carbonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired product .
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing the reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Reduction: 6-(Aminomethyl)-4-nitropyridine-2-carbonitrile.
Oxidation: 6-(Formyl)-4-nitropyridine-2-carbonitrile or 6-(Carboxyl)-4-nitropyridine-2-carbonitrile.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Chloromethyl)-2-pyridinecarbonitrile: Lacks the nitro group, reducing its potential for redox reactions.
6-(Chloromethyl)-4-methylpyridine-2-carbonitrile: The methyl group at the 4th position alters the compound’s electronic properties and reactivity.
Uniqueness
6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H4ClN3O2 |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
6-(chloromethyl)-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3H2 |
Clave InChI |
UTUGEQQOSGLQGO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



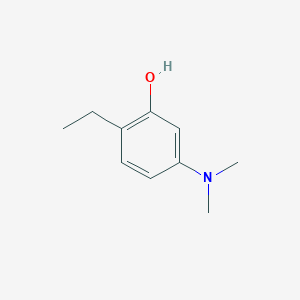
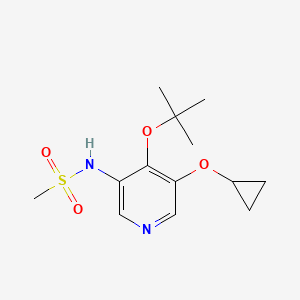
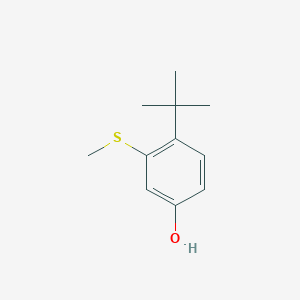
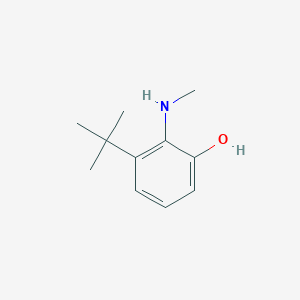
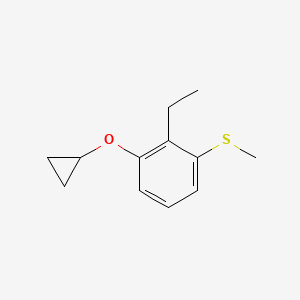

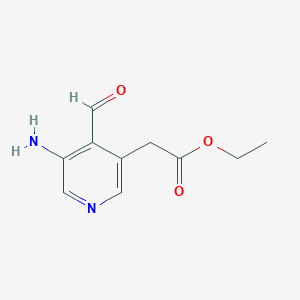
![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
